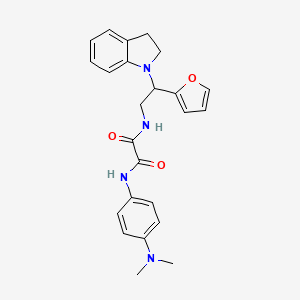

4-benzyl-4H-1,2,4-triazol-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Benzyl-4H-1,2,4-triazol-3-amine is a compound that belongs to the class of 1,2,4-triazoles, which are heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. The 1,2,4-triazole ring is a common motif in medicinal chemistry due to its resemblance to the peptide bond and its ability to mimic the biologically relevant guanidine structure. The benzyl group attached to the triazole ring can influence the physical and chemical properties of the compound and potentially its biological activity.

Synthesis Analysis

The synthesis of triazole derivatives often involves cyclization reactions and the use of carbon disulfide under basic conditions. For instance, a series of 3-(benzylthio)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-4-amines were synthesized through a cyclization reaction between indole-3-carboxylic acid hydrazide and carbon disulfide, followed by S-benzylation . Another example includes the synthesis of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one, which was obtained by reacting 3-amino-2-benzyl-6-hydrazino-1,2,4-triazin-5(2H)-one with carbon disulfide in a water/pyridine mixture .

Molecular Structure Analysis

The molecular structure of triazole derivatives is often characterized by single crystal X-ray diffraction, which provides detailed information about the arrangement of atoms within the crystal lattice. For example, the crystal structure of a related compound, 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine, revealed that the molecular conformation is stabilized by intramolecular hydrogen bonding, and in the crystal, molecules are linked by intermolecular hydrogen bonds forming a two-dimensional supramolecular network . Similarly, the crystal structure of 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-phenylpyrimidin-2-amine showed that molecules are linked into one-dimensional infinite chains by hydrogen bonds and π-π interactions .

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, including isomerization and dimerization. For instance, 4-amino-3-benzyl-1,2,3-triazole and its derivatives can be isomerized in hot, basic solutions to equilibrium mixtures rich in 4-benzylamino-1,2,3-triazole and its derivatives. These secondary amines can retrogress in hot neutral solvents to equilibrium mixtures rich in the primary amine starting material . Additionally, triazole compounds can participate in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition, to form 1,4-disubstituted 1,2,3-triazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can be studied using various spectroscopic and computational methods. Density functional theory (DFT) calculations can provide insights into the electronic structure, atomic charges, and thermodynamic properties of these compounds . For example, DFT studies of 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(2,4-dichlorophenyl)pyrimidin-2-amine revealed the charge distribution and sites of chemical reactivity, as well as the compound's antibacterial activity . These properties are crucial for understanding the behavior of triazole derivatives in various environments and their potential applications in medicinal chemistry.

科学的研究の応用

Corrosion Inhibition

4-Benzyl-4H-1,2,4-Triazol-3-Amine and its derivatives have been investigated as corrosion inhibitors, particularly in the context of protecting mild steel in acidic environments. Triazole Schiff bases derived from this compound have shown effectiveness in inhibiting corrosion, with their efficiency increasing with concentration and decreasing with rising temperature. These inhibitors adhere to the Langmuir isotherm, and their inhibition properties have been validated through various techniques, including weight loss, potentiodynamic polarization, and electrochemical impedance studies. The compounds display a mixed type of inhibition, affecting both anodic and cathodic processes (Chaitra, Mohana & Tandon, 2015).

Antimicrobial Properties

Some derivatives of 4-Benzyl-4H-1,2,4-Triazol-3-Amine exhibit notable antimicrobial activities. Specific compounds synthesized from this class have shown good to moderate activity against various microorganisms. These findings highlight the potential of 4-Benzyl-4H-1,2,4-Triazol-3-Amine derivatives in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu & Demirbas, 2007).

Synthesis of Heterocycles

4-Benzyl-4H-1,2,4-Triazol-3-Amine serves as a precursor in the synthesis of various heterocyclic compounds. Its derivatives have been used to create new molecules with triazole rings, linked by thiomethylene groups or thiazoline ring systems. These syntheses contribute to the development of novel compounds with potential applications in various fields, including pharmaceuticals (Sarhan, Elsherif, Mahmoud & Habib, 2008).

Role in Drug Synthesis

The structure of 4-Benzyl-4H-1,2,4-Triazol-3-Amine and its derivatives plays a significant role in the synthesis of clinical drugs. It is a core motif in various pharmaceuticals, such as Rizatriptan (anti-migraine), Ribavirin (antiviral), Anastrozole (anticancer), and others, due to its hydrogen bonding, solubility, and dipole character. This illustrates the compound's importance in drug development and design (Prasad, Reddy, Settipalli, Kumar, Reddy, Basha & Anwar, 2021).

作用機序

Target of Action

1,2,4-triazoles, a class of compounds to which 4-benzyl-4h-1,2,4-triazol-3-amine belongs, are known to interact with various receptors and enzymes .

Mode of Action

The triazole ring, a key structural component of this compound, can act as a hydrogen bond acceptor and donor, simultaneously . This allows it to form various types of binding interactions with its target enzyme .

Biochemical Pathways

1,2,4-triazoles are known to operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .

Pharmacokinetics

The presence of the 1,2,4-triazole moiety can influence the dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of the molecule, potentially improving its physicochemical, pharmacological, and pharmacokinetic properties .

Result of Action

Compounds containing the 1,2,4-triazole moiety have been associated with a wide range of biological activities, including anti-fungal, anticancer, antiviral, anti-bacterial, anti-inflammatory, anti-tubercular, antiproliferative, anti-alzheimer, antidepressant, antioxidant, anti-malarial, anti-leishmanial, antagonistic, antiulcer, anti-convulsant, and hypoglycaemic activities .

Action Environment

The stability of the 1,2,4-triazole ring, a key structural component of this compound, is known to contribute to the chemical and biological stability of the compound .

将来の方向性

The pharmacological significance of the 1,2,4-triazole-containing scaffolds, including 4-benzyl-4H-1,2,4-triazol-3-amine, has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity . Future research is expected to find new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates .

特性

IUPAC Name |

4-benzyl-1,2,4-triazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c10-9-12-11-7-13(9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTDBIUCKSBHOJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NN=C2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5369-92-6 |

Source

|

| Record name | 4-benzyl-4H-1,2,4-triazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,8,10-Trimethyl-4-(4-(o-tolyl)piperazin-1-yl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B3004929.png)

![1-(3,4-Dimethoxyphenethyl)-6-[2-(dimethylamino)vinyl]-4-oxo-1,4-dihydro-5-pyrimidinecarbonitrile](/img/structure/B3004934.png)

![N-(3,5-dimethylphenyl)-2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B3004935.png)

![[1-[(3,4-Difluorophenyl)methyl]triazol-4-yl]methanamine;hydrochloride](/img/structure/B3004938.png)

![2-Chloro-N-[[2-[4-(imidazol-1-ylmethyl)phenyl]phenyl]methyl]propanamide](/img/structure/B3004942.png)

![N-(benzo[d]thiazol-2-yl)-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B3004944.png)